1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring and a trimethoxyphenyl group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with cyclobutane-1-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: A precursor in the synthesis of the target compound.
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Another compound with a similar trimethoxyphenyl group.
Podophyllotoxin: Contains a trimethoxyphenyl group and exhibits anti-cancer properties
Uniqueness
1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[[2-(3,4,5-trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-21-11-7-10(8-12(22-2)14(11)23-3)9-13(18)17-16(15(19)20)5-4-6-16/h7-8H,4-6,9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTZDCGHHMXRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NC2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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